Ethyl 2-((3R,4R)-2-ethoxy-4-hydroxytetrahydrofuran-3-yl)acetate
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Overview
Description
Ethyl 2-((3R,4R)-2-ethoxy-4-hydroxytetrahydrofuran-3-yl)acetate is an organic compound with a complex structure that includes a tetrahydrofuran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-((3R,4R)-2-ethoxy-4-hydroxytetrahydrofuran-3-yl)acetate typically involves the reaction of ethyl acetate with specific reagents under controlled conditions. One common method involves the Claisen condensation of ethyl acetate, which results in the formation of the desired compound .
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through the treatment of diketene with ethanol. This method is efficient and yields a high purity product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-((3R,4R)-2-ethoxy-4-hydroxytetrahydrofuran-3-yl)acetate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the ethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium ethoxide in ethanol.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted esters.
Scientific Research Applications
Ethyl 2-((3R,4R)-2-ethoxy-4-hydroxytetrahydrofuran-3-yl)acetate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism by which Ethyl 2-((3R,4R)-2-ethoxy-4-hydroxytetrahydrofuran-3-yl)acetate exerts its effects involves interactions with specific molecular targets. These interactions can lead to various biochemical pathways being activated or inhibited, depending on the context of its use .
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: Similar in structure but differs in the functional groups attached to the main carbon chain.
Methyl acetoacetate: Another ester with similar reactivity but different alkyl groups.
Uniqueness
Ethyl 2-((3R,4R)-2-ethoxy-4-hydroxytetrahydrofuran-3-yl)acetate is unique due to its tetrahydrofuran ring, which imparts distinct chemical properties and reactivity compared to other esters .
Properties
Molecular Formula |
C10H18O5 |
---|---|
Molecular Weight |
218.25 g/mol |
IUPAC Name |
ethyl 2-[(3R,4R)-2-ethoxy-4-hydroxyoxolan-3-yl]acetate |
InChI |
InChI=1S/C10H18O5/c1-3-13-9(12)5-7-8(11)6-15-10(7)14-4-2/h7-8,10-11H,3-6H2,1-2H3/t7-,8+,10?/m1/s1 |
InChI Key |
IYKYHFONHVVLKX-HHCGNCNQSA-N |
Isomeric SMILES |
CCOC1[C@@H]([C@H](CO1)O)CC(=O)OCC |
Canonical SMILES |
CCOC1C(C(CO1)O)CC(=O)OCC |
Origin of Product |
United States |
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